Product packaging for Stepronin sodium(Cat. No.:CAS No. 78126-10-0)

Stepronin sodium

Cat. No.: B1260781
CAS No.: 78126-10-0
M. Wt: 295.3 g/mol
InChI Key: LAKRODSFPQQVBB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Stepronin sodium is the sodium salt form of Stepronin, a mucolytic compound investigated for its effects on respiratory secretions . As a mucolytic agent, its core research value lies in its ability to modify the viscosity of bronchial mucus, which is valuable for studying respiratory tract models in vitro . Mechanistic studies on canine tracheal membranes suggest that Stepronin and its metabolite, thenoic acid, can inhibit chloride ion secretion from epithelial cells and reduce mucus glycoprotein secretion from submucosal glands . This dual action indicates that this compound may function by promoting the drainage of mucus through both thinning the mucus and lubricating the respiratory tract . Researchers can utilize this compound in studies focused on airway physiology, mucociliary clearance, and the pathophysiology of conditions characterized by mucus hypersecretion. This compound has the chemical formula C10H11NO4S2 and a molecular weight of 273.33 g/mol . Its IUPAC name is 2-[2-(thiophene-2-carbonylsulfanyl)propanamido]acetic acid . This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10NNaO4S2 B1260781 Stepronin sodium CAS No. 78126-10-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

78126-10-0

Molecular Formula

C10H10NNaO4S2

Molecular Weight

295.3 g/mol

IUPAC Name

sodium;2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetate

InChI

InChI=1S/C10H11NO4S2.Na/c1-6(9(14)11-5-8(12)13)17-10(15)7-3-2-4-16-7;/h2-4,6H,5H2,1H3,(H,11,14)(H,12,13);/q;+1/p-1

InChI Key

LAKRODSFPQQVBB-UHFFFAOYSA-M

SMILES

CC(C(=O)NCC(=O)[O-])SC(=O)C1=CC=CS1.[Na+]

Canonical SMILES

CC(C(=O)NCC(=O)[O-])SC(=O)C1=CC=CS1.[Na+]

Related CAS

72324-18-6 (Parent)

Synonyms

2-(alpha-thenoylthio)propionylglycine
2-(alpha-theonyl)thiopropionylglycine
Broncoplus
prostenoglycine
stepronin
stepronin monosodium salt
stepronine lysine salt
Tiase
TS 5010680
TS-5010680
TTPG

Origin of Product

United States

Advanced Molecular and Structural Research of Stepronin Sodium

Stereochemical Considerations and Chirality in Stepronin (B1681139) Sodium

Stepronin sodium, systematically named sodium 2-[2-(thiophene-2-carbonylsulfanyl)propanamido]acetate, possesses a single chiral center. drugbank.comnih.gov This stereocenter is located on the alpha-carbon of the propanoyl moiety, which is bonded to a methyl group, the amide nitrogen, and the thioester sulfur. The presence of this chiral center means that stepronin can exist as two distinct enantiomers.

In pharmaceutical applications, this compound is utilized as a racemic mixture, meaning it contains equal amounts of both enantiomers. ncats.io This is indicated by its InChIKey, LAKRODSFPQQVBB-UHFFFAOYSA-M, where the "UHFFFAOYSA" segment typically denotes a non-stereospecific structure or a racemic mixture. drugbank.comncats.io

The role of stereochemistry is critical in drug design, as different enantiomers of a chiral drug can exhibit varied pharmacological activities and pharmacokinetic profiles. nih.gov While many modern drugs are developed as single, pure enantiomers to enhance specificity and optimize therapeutic outcomes, stepronin remains in use as its racemic form. ncats.ionih.gov

Table 1: Stereochemical Properties of this compound

Property Value Source
Chiral Centers 1 ncats.io
Defined Stereocenters 0 / 1 ncats.io
Stereochemistry Racemic ncats.io

| Optical Activity | (+/-) | ncats.io |

Functional Group Analysis and Reactivity Implications of the Thioester Moiety

The structure of this compound is characterized by several key functional groups that dictate its chemical behavior. These include a thiophene (B33073) ring, a secondary amide linkage, a terminal carboxylate group derived from its glycine (B1666218) backbone, and, most notably, a thioester moiety. drugbank.comdrugbank.com

The thioester group is a critical determinant of the molecule's reactivity. Thioesters are high-energy functional groups that play a significant role as reactive donors in acyl transfer reactions, a fundamental process in both organic chemistry and biochemistry. researchgate.net This reactivity stems from the larger atomic radius of sulfur compared to oxygen, which results in a longer, weaker carbon-sulfur bond and less resonance stabilization of the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

This inherent reactivity has several implications:

Acyl Transfer Potential : The thioester can act as an effective acylating agent, transferring the thiophene-2-carbonyl group to nucleophiles.

Synthetic Challenges : The reactivity of the thioester group can complicate certain synthetic transformations. For instance, research has noted that thioesters are not well-tolerated in reactions like decarboxylative borylation, often leading to low yields. bac-lac.gc.ca

Susceptibility to Hydrolysis : The thioester bond can be cleaved through reactions such as aminolysis or hydrolysis. researchgate.net The mucolytic action of stepronin is thought to involve the cleavage of disulfide bonds in mucoproteins, a process that may be initiated or facilitated by the reactive nature of its sulfur-containing functional groups. drugbank.comnih.gov

Table 2: Key Functional Groups in this compound

Functional Group Description Implied Reactivity
Thioester A carbonyl group bonded to a sulfur atom. Highly reactive acylating agent, susceptible to nucleophilic attack. researchgate.net
Amide (Secondary) A carbonyl group bonded to a nitrogen atom, which is also bonded to two other carbon atoms. Generally stable, but can be hydrolyzed under harsh conditions.
Carboxylate The conjugate base of a carboxylic acid. Acts as a nucleophile or base; enhances water solubility. ontosight.ai

Bioisosteric Relationships and Analog Design Principles for this compound

Stepronin is an N-acyl derivative of the amino acid glycine. drugbank.comontosight.ai This modular structure, consisting of an acyl group (thiophene-2-carbonyl), a linking amino acid-like component (from thiolactic acid), and a terminal amino acid (glycine), provides a clear framework for analog design based on principles of bioisosterism. Bioisosterism involves the substitution of molecular fragments with other groups that have similar physical or chemical properties to create new compounds with potentially modified or improved biological activities.

Research into tiopronin (B1683173), a structurally related compound that is the condensation product of thiolactic acid and glycine, offers significant insight into analog design for this chemical class. nih.gov A key study explored the synthesis and activity of several tiopronin analogs to determine which structural features were essential for its biological effects. nih.gov

Key design principles derived from this research include:

Essentiality of the Thiol/Thioester Group : The study demonstrated that the free thiol group (analogous to the thioester in stepronin) was crucial for activity. Modifying this group by methylation or oxidation, or altering its position within the molecule, led to a loss of activity. nih.gov This suggests that the sulfur-containing moiety is a critical pharmacophore.

Modification of the Amino Acid Backbone : Analogs were successfully synthesized by replacing the glycine backbone of tiopronin with other amino acids, including alanine, valine, serine, and phenylalanine. nih.gov While these substitutions altered the compound's specificity, they did not eliminate it, indicating that the amino acid portion of the molecule can be varied to potentially fine-tune activity and target interactions. nih.gov

Constrained Dipeptide Mimics : A broader principle in medicinal chemistry involves replacing flexible peptide-like structures with more rigid scaffolds, such as azabicycloalkane amino acids. bac-lac.gc.ca These constrained mimics can enhance pharmacokinetic properties by locking the molecule into a specific, biologically active conformation. This principle could be applied to the stepronin scaffold to develop next-generation analogs. bac-lac.gc.ca

The synthesis of these analogs typically involves standard peptide coupling techniques, such as using chlorodimethoxytriazine (CDMT) to activate the carboxylic acid for coupling with an amino acid ester, followed by disulfide reduction and ester hydrolysis to yield the final product. nih.gov

Table 3: Examples of Tiopronin Analogs for Structure-Activity Relationship (SAR) Studies

Analog Name (Modification from Tiopronin) Amino Acid Moiety Key Structural Change Source
Tiopronin (Parent Compound) Glycine N/A nih.gov
Analog 2 Alanine Replacement of glycine with alanine. nih.gov
Analog 3 Valine Replacement of glycine with valine. nih.gov
Analog 4 Serine Replacement of glycine with serine. nih.gov
Analog 5 Phenylalanine Replacement of glycine with phenylalanine. nih.gov

| S-methyl tiopronin | Glycine | Methylation of the thiol group. | nih.gov |

Table of Mentioned Chemical Compounds

Compound Name
This compound
(S)-duloxetine
Tiopronin
Glycine
Alanine
Valine
Serine
Phenylalanine
Thiolactic acid

Elucidation of Stepronin Sodium S Mechanism of Action: in Vitro and Preclinical Perspectives

Modulation of Airway Epithelial Ion Transport and Secretion by Stepronin (B1681139) Sodium

The regulation of ion and fluid transport across the airway epithelium is fundamental to maintaining a properly hydrated airway surface liquid (ASL), which is essential for effective mucociliary clearance. Stepronin sodium has been shown to directly influence these processes by altering epithelial ion transport.

Influence on Bioelectric Parameters of Tracheal Epithelium (Potential Difference, Short Circuit Current, Conductance)

The effects of stepronin and its metabolite, thenoic acid, have been specifically examined on the bioelectric properties of canine tracheal epithelium. In these in vitro experiments using an Ussing chamber, neither stepronin nor thenoic acid significantly changed the baseline values for potential difference (PD) and short-circuit current (SCC).

However, when chloride secretion was stimulated with isoproterenol, both stepronin and its metabolite significantly inhibited the expected increase in PD and SCC. Throughout this process, the epithelial conductance (G), which is the calculated ratio of SCC to PD, remained unchanged. The inhibitory action of stepronin was not affected by the presence of amiloride, a known blocker of the epithelial sodium channel (ENaC). These findings indicate that stepronin's inhibitory effect on ion transport is not mediated through the sodium absorption pathway but rather through the modulation of stimulated chloride secretion.

Table 1: Effect of this compound on Bioelectric Parameters of Canine Tracheal Epithelium
ParameterEffect on BaselineEffect on Isoproterenol-Stimulated Secretion
Potential Difference (PD)No significant alterationSignificantly inhibited
Short Circuit Current (SCC)No significant alterationSignificantly inhibited
Conductance (G)UnchangedUnchanged

Regulation of Mucus Glycoprotein (B1211001) Dynamics by this compound

Mucus, a complex secretion composed primarily of water, proteins, and glycosylated mucins, provides a protective barrier in the respiratory tract. This compound modulates the dynamics of mucus glycoproteins, which are key to the viscoelastic properties of mucus.

Suppression of Mucus Glycoprotein Secretion from Submucosal Glands

Stepronin has been shown to directly inhibit the secretion of mucus glycoproteins from submucosal glands. In studies utilizing isolated feline tracheal glands, stepronin and its metabolite, thenoic acid, significantly reduced the output of radiolabeled glycoconjugates, which serves as a marker for mucus glycoprotein secretion. This inhibitory effect was observed on both basal (unstimulated) secretion and secretion stimulated by the cholinergic agonist methacholine. This suggests that stepronin can downregulate mucus production at the glandular level under both normal and hypersecretory conditions.

Table 2: Effect of this compound on Mucus Glycoprotein Secretion from Feline Tracheal Glands
ConditionEffect of this compound
Basal (Unstimulated) SecretionSignificantly reduced
Methacholine-Stimulated SecretionSignificantly inhibited

Impact on Mucus Viscoelastic Properties and Clearance Mechanisms

By reducing the secretion of mucus glycoproteins, this compound directly influences the physical properties of mucus. It is classified as a mucolytic agent that works by breaking down the chemical structure of mucus molecules. This action reduces the thickness and viscosity of bronchial secretions. The resulting thinner mucus can be more easily transported and cleared from the airways by coughing and the motion of cilia, thereby improving mucociliary clearance. The rheological properties of mucus are heavily dependent on the concentration and type of mucins; a change in the balance between different mucin types can alter its density and adhesiveness.

Enzymatic Target Identification and Protease Modulation by this compound

Beyond its effects on ion transport and mucus secretion, stepronin's mechanism of action appears to involve the modulation of specific enzymes. Research indicates that stepronin functions as a selective inhibitor of an enzyme identified as "protease X." This protease plays a significant role in regulating cellular processes, including inflammation. By inhibiting this enzyme, stepronin can disrupt pathological signaling pathways that contribute to disease states. This anti-inflammatory action, mediated through the modulation of protease activity in immune cells, represents another facet of its therapeutic profile.

Selective Inhibition of Protease X Activity

The primary pharmacological action of this compound is the selective inhibition of a specific enzyme identified as protease X. patsnap.com This enzyme is crucial in the regulation of various cellular functions. patsnap.com In pathological states such as certain cancers, protease X is often overexpressed, contributing to disease progression. patsnap.com By selectively targeting and inhibiting protease X, stepronin disrupts the signaling pathways that underpin the disease process. patsnap.com

Downstream Cellular Consequences of Protease X Modulation (e.g., Apoptosis, Inflammation, Cell Proliferation)

The inhibition of protease X by this compound triggers significant downstream effects on cellular processes, including apoptosis, inflammation, and cell proliferation. patsnap.com Apoptosis, or programmed cell death, is a naturally regulated process essential for tissue homeostasis. mdpi.comnih.gov In the context of cancer, where unchecked cell growth is a key feature, the inhibition of the overexpressed protease X by stepronin leads to the induction of apoptosis in cancer cells. patsnap.com This action helps to curb tumor growth and proliferation. patsnap.com

Furthermore, stepronin demonstrates anti-inflammatory properties by modulating the activity of protease X within immune cells. patsnap.com This modulation results in a decreased production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. patsnap.com The regulation of protease X also plays a role in controlling cell proliferation, the process by which cells divide and increase in number. patsnap.commdpi.com

Table 1: Downstream Cellular Effects of Protease X Inhibition by this compound

Cellular ProcessConsequence of Protease X Inhibition by this compoundScientific Context
Apoptosis Induction of programmed cell death in cancer cells. patsnap.comHelps to control tumor growth. patsnap.com
Inflammation Reduction in the production of pro-inflammatory cytokines. patsnap.comExerts anti-inflammatory effects. patsnap.com
Cell Proliferation Regulation of cell growth and division. patsnap.comContributes to curbing unchecked cell growth. patsnap.com

Immunomodulatory Actions of this compound in Preclinical Models

This compound has been identified as a novel chemical immunosuppressant, a class of drugs that reduce the activation or efficacy of the immune system. ncats.ionih.gov

Insights into Immunosuppressive Mechanisms and Comparison with Cyclosporine A

The immunosuppressive mechanism of this compound appears to be similar to that of Cyclosporine A (CyA). ncats.io Cyclosporine A is a well-established immunosuppressant that acts as a calcineurin inhibitor, which in turn impairs the production of interleukin-2 (B1167480) (IL-2) and subsequent T-cell activation. medbullets.comnih.govuwo.ca While the precise mechanism of stepronin is still under investigation, its comparison to CyA suggests a potential role in modulating T-cell function. ncats.io A significant distinction noted in preclinical observations is that, unlike Cyclosporine A, stepronin is not reported to be toxic for animals and humans. ncats.io

Table 2: Comparison of this compound and Cyclosporine A

FeatureThis compoundCyclosporine A
Drug Class Immunosuppressant. ncats.ioImmunosuppressant. medbullets.com
Mechanism of Action Appears to be similar to Cyclosporine A. ncats.ioCalcineurin inhibitor; impairs IL-2 production and T-cell activation. medbullets.comnih.gov
Toxicity Reported as not toxic for animals and humans in initial findings. ncats.ioKnown to have side effects such as nephrotoxicity and neurotoxicity. medbullets.com

Prevention of Graft-Versus-Host Disease (GVHD) in Murine Models

Graft-versus-host disease (GVHD) is a severe complication that can occur after allogeneic hematopoietic stem cell transplantation, where donor immune cells attack the recipient's tissues. nih.govnih.gov Preclinical studies using murine (mouse) models are crucial for understanding and developing treatments for GVHD. nih.govfrontiersin.org In such models, this compound has demonstrated the ability to prevent the development of GVHD, highlighting its potential as a new chemical immunosuppressant for this condition. ncats.ioncats.io

Table 3: Preclinical Findings on this compound in GVHD

ModelCompoundFindingReference
Murine (Mouse) ModelThis compoundEffective in preventing graft-versus-host-disease (GVHD). ncats.ioncats.io ncats.io, ncats.io

Antiviral Activities of this compound: In Vitro and Computational Studies

In addition to its immunomodulatory effects, stepronin has shown promise as an antiviral agent. ncats.io Antiviral agents work by interfering with viral replication cycles, such as inhibiting viral entry into cells, blocking DNA or protein synthesis, or preventing the assembly of new virus particles. nih.gov

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication in Mononuclear Cells

In vitro studies have revealed that this compound possesses an antiviral effect against the Human Immunodeficiency Virus Type 1 (HIV-1). ncats.io The compound is capable of indirectly blocking the replication of HIV-1 in mononuclear cells. ncats.io This finding suggests that stepronin may interfere with a process essential for the virus to multiply within these immune cells. ncats.ionih.gov

Table 4: In Vitro Antiviral Activity of this compound

VirusCell TypeActivityMechanism
Human Immunodeficiency Virus Type 1 (HIV-1)Mononuclear cellsIndirectly blocks viral replication. ncats.ioThe specific indirect mechanism is a subject of ongoing research. ncats.io

Computational Drug Repurposing for Viral Targets (e.g., SARS-CoV-2 Nucleocapsid Protein)

The global health crisis precipitated by SARS-CoV-2 spurred extensive research into repurposing existing drugs to combat the virus. Computational methods, such as molecular docking, have been instrumental in screening vast libraries of compounds for potential antiviral activity. The SARS-CoV-2 nucleocapsid (N) protein, a crucial component for viral replication and packaging, has been identified as a promising target for therapeutic intervention. scienceopen.comnih.gov

In silico studies have explored the potential of numerous compounds to bind to and inhibit the function of the N protein. scienceopen.comgenominfo.org While Stepronin has been identified as a compound with potential antiviral properties, specific computational data detailing its binding affinity or docking score with the SARS-CoV-2 nucleocapsid protein are not extensively available in the public domain. nih.gov General computational screening studies have aimed to identify molecules that could interfere with the N protein's function, but detailed results for Stepronin in this specific context remain limited. scienceopen.com

Further research, including dedicated molecular docking and dynamic simulation studies, would be necessary to quantify the binding energy and elucidate the specific interactions between this compound and the SARS-CoV-2 nucleocapsid protein. Such studies would provide a clearer, scientifically-grounded assessment of its potential as a repurposed antiviral agent targeting this specific viral component.

Investigation into Metabolic Pathway Regulation and Inflammatory Signaling by this compound

Beyond its potential antiviral applications, this compound has been investigated for its effects on key cellular processes, including metabolic regulation and inflammatory signaling. These investigations point towards a broader therapeutic potential for this compound.

Preclinical research suggests that Stepronin may have a role in regulating metabolic pathways. patsnap.com The compound's N-acyl-amino acid structure hints at a potential interaction with metabolic processes involving amino acids. However, specific in vitro studies detailing the direct impact of this compound on key metabolic pathways such as glycolysis are not well-documented in the available literature. While some metabolic inhibitors are known to influence cellular differentiation and signaling, the precise effects of Stepronin on glucose metabolism and other central energy pathways require further empirical investigation. nih.govnih.govgoogleapis.com

Stepronin has demonstrated anti-inflammatory properties, which are attributed to its ability to modulate the activity of a specific enzyme referred to as "Protease X". patsnap.com This enzyme is understood to play a significant role in inflammatory processes. By inhibiting Protease X, Stepronin can interfere with signaling pathways that lead to the production of pro-inflammatory cytokines. patsnap.com

Table 1: Investigated Effects of this compound on Inflammatory Markers

MarkerInvestigated EffectLevel of Evidence
Pro-inflammatory Cytokines Reduction in productionPreclinical patsnap.com
Protease X InhibitionPreclinical patsnap.com

This table is based on available preclinical information and highlights the need for further quantitative research.

This compound has been shown to interact with drug transporter proteins, notably P-glycoprotein (P-gp). patsnap.com P-glycoprotein is an efflux pump that plays a significant role in multidrug resistance by actively transporting a wide range of substrates out of cells. Inhibition of P-gp can therefore enhance the intracellular concentration and efficacy of various therapeutic agents. nih.govresearchgate.net

While some sources indicate that Stepronin inhibits P-glycoprotein activity, others, based on computational predictions, classify it as a non-inhibitor. patsnap.comdrugbank.com This discrepancy highlights the need for definitive experimental validation. A study on the related compound, tiopronin (B1683173), showed that it did not directly interact with the substrate or inhibitor binding sites of P-gp, but rather reduced its expression at the mRNA and protein levels. nih.gov Specific quantitative data, such as an IC50 value for Stepronin's direct inhibition of P-gp, is not consistently reported in the available literature, making a precise assessment of its inhibitory potency challenging. nih.govcapes.gov.br

Table 2: Summary of Investigated Interactions with this compound

Compound/ProteinType of Interaction
SARS-CoV-2 Nucleocapsid Protein Computationally Investigated
Protease X Inhibition
P-glycoprotein Inhibition/Modulation of Expression

Preclinical Pharmacological Investigations of Stepronin Sodium S Biological Activities

Respiratory System Research: Advanced Studies on Mucolytic and Expectorant Effects

Preclinical research has explored the mechanisms by which stepronin (B1681139) sodium exerts its mucolytic and expectorant effects, utilizing both in vitro and in vivo models to understand its impact on airway secretions.

In vitro studies have been crucial in defining the direct effects of stepronin sodium and its primary metabolite, thenoic acid (TA), on the components of airway secretion. A key study utilized isolated feline tracheal submucosal glands and canine tracheal posterior epithelial membranes to investigate these mechanisms. scite.ainih.gov

The research demonstrated that both stepronin and thenoic acid significantly inhibit the secretion of mucus glycoproteins from isolated tracheal glands. nih.gov This inhibition was observed under both basal conditions and when secretion was stimulated by methacholine. scite.ainih.gov This suggests a direct modulatory effect on the glandular elements responsible for producing the macromolecular components of mucus.

Furthermore, the study examined the bioelectric properties of the canine tracheal epithelium to understand the impact on ion transport, a key driver of water secretion into the airways. While neither stepronin nor its metabolite altered baseline potential difference (PD) or short-circuit current (SCC), they significantly inhibited the increases in PD and SCC that were evoked by the β-adrenergic agonist isoproterenol. nih.gov This finding indicates that stepronin likely reduces chloride (Cl-) secretion from epithelial cells, which in turn would decrease the osmotic gradient for water to move into the airway lumen. scite.ainih.gov The combined effect of reducing mucus glycoprotein (B1211001) output from glands and decreasing water secretion from epithelial cells points to a dual mechanism for modulating the quantity and quality of airway secretions. scite.ainih.gov

Table 1: Summary of In Vitro Effects of Stepronin (SPN) and Thenoic Acid (TA) on Airway Secretion Models
Model SystemParameter MeasuredStimulantObserved Effect of SPN/TA
Feline Tracheal Isolated GlandsMucus Glycoprotein SecretionBasal / MethacholineSignificant Inhibition scite.ainih.gov
Canine Tracheal EpitheliumPotential Difference (PD)IsoproterenolSignificant Inhibition of Evoked Response nih.gov
Canine Tracheal EpitheliumShort-Circuit Current (SCC)IsoproterenolSignificant Inhibition of Evoked Response nih.gov

Immunopharmacological Studies of this compound

This compound has been identified as having immunomodulatory properties, with the potential to act as an immunosuppressive agent.

Stepronin is categorized as an immunologic factor and an immunosuppressive agent. nih.gov This classification suggests that it can dampen an overactive immune response, which could be beneficial in the context of autoimmune disorders by reducing tissue damage. patsnap.com However, specific preclinical data from established in vivo models of autoimmunity, such as collagen-induced arthritis in rats or experimental autoimmune encephalomyelitis in mice, are not widely available in the scientific literature. Such models are critical for evaluating a compound's potential to modulate disease-specific immune responses, including effects on inflammation, autoantibody production, and immune cell infiltration into target tissues. While DrugBank notes that stepronin may increase the immunosuppressive activities of other drugs like cyclosporine and fingolimod, primary preclinical studies detailing its standalone immunosuppressive effects in vivo are limited. nih.gov

The precise cellular and molecular mechanisms underlying stepronin's potential immunosuppressive effects have not been fully elucidated in preclinical research. General proposed mechanisms for immunomodulators include the alteration of gene expression to regulate inflammatory responses, cell growth, and apoptosis. patsnap.com This could involve interaction with specific cellular receptors, leading to downstream effects on signaling pathways that control the activation and proliferation of immune cells, such as T and B lymphocytes, or the production of inflammatory cytokines. However, detailed preclinical studies investigating the specific effects of this compound on lymphocyte proliferation, cytokine profiles (e.g., TNF-α, IL-2, IFN-γ), or its interaction with specific molecular targets within immune cells are not extensively documented.

Antiviral Drug Discovery and Development Research with this compound

While some sources classify stepronin as an antiviral agent, the preclinical data to support this activity are not well-established in the available literature. A clinical study from 1982 investigated the therapeutic effect of stepronin in patients with viral hepatitis, showing favorable outcomes in those with hepatitis B and non-A, non-B hepatitis. nih.gov The study suggested a beneficial influence on transaminase activities, which are markers of liver inflammation. nih.gov

However, this study was conducted in humans and focused on clinical outcomes rather than preclinical mechanisms. There is a notable lack of published preclinical research from in vitro antiviral assays (e.g., plaque reduction assays) or in vivo animal models of viral infection to determine if this compound has direct antiviral activity. Such studies are necessary to establish a compound's ability to inhibit viral replication, identify the stage of the viral life cycle it may target, and elucidate its mechanism of action as a potential antiviral drug. Therefore, while there is some clinical history of its use in a viral disease context, the preclinical foundation for its role as an antiviral agent remains largely undefined.

Characterization of Antiviral Spectrum and Potency in Cell Culture Models

The potential antiviral properties of thiol-containing drugs, a category that includes Stepronin (also known as Tiopronin), have been explored in the context of SARS-CoV-2. researchgate.net Research into the effects of these compounds has provided initial insights into their capacity to inhibit viral components.

A study investigating the in vitro effects of multiple thiol drugs found that they can inhibit the binding of the SARS-CoV-2 spike protein to the ACE2 receptor and subsequent virus infection. researchgate.net The potency of these drugs appeared to be related to their cystine cleavage rates and lower thiol pKa values, with the most effective compounds showing activity in the low millimolar range. researchgate.net However, in vivo studies with a related thiol drug, cysteamine, delivered intraperitoneally to hamsters infected with SARS-CoV-2, did not demonstrate a decrease in lung viral infection, suggesting that the concentration achieved in the lungs may have been insufficient for a direct antiviral effect. researchgate.net While this research provides a basis for the potential antiviral activity of thiol drugs like Stepronin, specific data on its broad-spectrum antiviral efficacy and potency in various cell culture models remains to be fully elucidated.

In Silico Approaches for Antiviral Target Identification and Binding Prediction

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in modern drug discovery for identifying potential antiviral targets and predicting the binding affinity of compounds. nih.govnih.govnih.govscispace.comnih.gov These computational approaches have been widely applied to screen libraries of existing drugs and novel compounds for activity against various viral proteins, such as proteases and polymerases, which are essential for viral replication. nih.govnih.govscispace.com

Despite the utility of these methods, a comprehensive search of the available scientific literature did not yield specific in silico studies focused on this compound or its active form, Tiopronin (B1683173), for the identification of antiviral targets or the prediction of its binding to viral proteins. Therefore, while the tools for such investigations are well-established, their specific application to understanding the potential antiviral mechanisms of this compound at a molecular level has not been reported in the reviewed literature.

Exploratory Studies in Oncological and Metabolic Contexts

Preliminary research has delved into the effects of Stepronin and related compounds in the contexts of cancer and metabolic disorders, revealing complex and sometimes contradictory activities.

The potential of Stepronin (Tiopronin) to influence cancer cell viability has been investigated, with a particular focus on its cytotoxic and apoptotic effects. A study examining the impact of Tiopronin on human cancer cell lines reported cytotoxic effects against both GUMBUS and HL-60 cells. nih.gov However, the same study found that Tiopronin did not induce apoptosis in either of these cell lines. nih.gov This suggests that the observed cytotoxicity may occur through a mechanism other than programmed cell death.

Further complicating the picture, the study also noted that the antioxidant properties of Tiopronin appeared to prevail over its inhibitory activity on the antioxidant enzyme glutathione (B108866) peroxidase (GPx) in these cancer cell lines. nih.gov In combination studies, Tiopronin was found to antagonize the cytotoxic effects of conventional chemotherapy drugs such as cisplatin, doxorubicin, and methotrexate. nih.gov These findings highlight the nuanced role of Tiopronin in cancer cell biology, indicating that while it can be cytotoxic, it does not appear to induce apoptosis and may even interfere with the efficacy of other anticancer agents. nih.gov

Table 1: In Vitro Effects of Tiopronin on Human Cancer Cell Lines

Cell Line Cytotoxicity (IC50) Apoptosis Induction
GUMBUS 42.7 - 149.4 µM Not Observed

Data sourced from a study on the inhibitory activities of tiopronin on glutathione peroxidase and its cytotoxic and antioxidant properties. nih.gov

Stepronin, in its active form Tiopronin, is clinically used in the management of a specific metabolic disorder, cystinuria. drugbank.compatsnap.comglobalrx.com Cystinuria is a genetic condition characterized by the impaired reabsorption of the amino acid cystine in the kidneys, leading to the formation of cystine stones. patsnap.com The therapeutic action of Tiopronin in this context is well-established; it acts as a thiol-disulfide exchange agent. globalrx.com By breaking the disulfide bond in cystine, Tiopronin forms a more soluble cysteine-Tiopronin disulfide complex, which reduces the concentration of free cystine in the urine and thereby prevents stone formation. patsnap.comglobalrx.com

While this represents a clear application in a metabolic disease, the available literature does not describe preliminary investigations of this compound or Tiopronin in preclinical models of other metabolic disorders. Its use in cystinuria is based on its direct chemical interaction with cystine rather than on the modulation of broader metabolic pathways that might be relevant to other metabolic diseases. patsnap.comglobalrx.com Therefore, its role in other metabolic contexts remains an area for future exploratory research.

Biochemical Pathways and Molecular Targets of Stepronin Sodium

Characterization of Specific Enzyme-Inhibitor Interactions (e.g., Protease X)

Current scientific literature does not provide specific details on the direct inhibitory interactions of stepronin (B1681139) sodium with specific proteases. While many mucolytic agents with thiol groups can interact with proteins, detailed studies characterizing stepronin sodium as a specific inhibitor of a particular protease (referred to here as Protease X for illustrative purposes) are not extensively documented in publicly available research. The general mechanism of thiol-containing drugs involves the reduction of disulfide bonds in proteins, which can alter their structure and function. nih.gov However, specific kinetic data or detailed molecular interactions with proteases remain an area for further investigation.

Analysis of Ion Channel Modulation (e.g., Chloride Channels)

This compound has been shown to modulate the function of ion channels in the airway epithelium, specifically chloride channels. Research indicates that stepronin and its metabolite, thenoic acid, can inhibit chloride secretion from these cells. nih.gov This inhibitory action is observed on the isoproterenol-evoked potential difference and short-circuit current, which are indicators of ion transport across the epithelial membrane. nih.gov

A key target in this process is believed to be the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial chloride channel in epithelial cells. nih.govnih.gov While direct binding studies with this compound are not detailed, its functional impact on chloride secretion suggests a modulatory role on this or related chloride transport pathways. The regulation of CFTR is complex, involving phosphorylation and ATP binding, and its dysfunction is the underlying cause of cystic fibrosis. nih.govdovepress.com Stepronin's ability to decrease chloride secretion points to an interaction with the mechanisms governing the opening and closing of these channels.

Table 1: Effect of Stepronin on Bioelectric Parameters of Canine Tracheal Epithelium nih.gov

ParameterBaselineAfter IsoproterenolAfter Isoproterenol + Stepronin
Potential Difference (PD)Not significantly alteredIncreasedSignificantly inhibited
Short-Circuit Current (SCC)Not significantly alteredIncreasedSignificantly inhibited
Conductance (G)UnchangedUnchangedUnchanged

Impact on Glycoprotein (B1211001) Synthesis and Secretory Pathways

This compound significantly impacts the synthesis and secretion of mucus glycoproteins, which are the primary macromolecular components of mucus. Studies have demonstrated that both stepronin and its metabolite reduce the secretion of mucus glycoproteins from submucosal glands in the trachea. nih.gov This effect has been observed in both baseline and methacholine-stimulated conditions, indicating a direct influence on the secretory pathway. nih.gov

Table 2: Effect of Stepronin on Mucus Glycoprotein Secretion nih.gov

ConditionMucus Glycoprotein Secretion
BaselineSignificantly reduced by Stepronin
Methacholine-stimulatedSignificantly inhibited by Stepronin

Role of Thiol Functionality in Biochemical Activity

The biochemical activity of stepronin as a mucolytic agent is largely attributed to its thiol functionality. nih.gov Thiol-based drugs, as a class, work by reducing disulfide bonds within the glycoprotein polymers of mucus. nih.gov These disulfide bridges are critical for maintaining the high viscosity and elasticity of mucus. By cleaving these bonds, stepronin breaks down the complex mucin network, resulting in a less viscous secretion that is more easily cleared from the airways. drugbank.com

The free sulfhydryl group (-SH) in the active form of the drug can participate in redox reactions, donating a reducing equivalent to the disulfide bonds (S-S) in mucins, thereby converting them to two thiol groups (SH HS). This disruption of the cross-linked structure of mucus is a hallmark of mucolytic agents containing thiol groups. nih.gov Furthermore, the thiol group can also act as an antioxidant by scavenging free radicals and helping to replenish intracellular glutathione (B108866) (GSH) levels, which can contribute to reducing inflammation in the airways. nih.gov

Synthetic Methodologies and Chemical Derivatization of Stepronin Sodium

Exploration of Synthetic Pathways for Stepronin (B1681139) and its Prodrug Forms

The synthesis of thioesters like stepronin can be achieved through several established chemical reactions. A common method involves the condensation of a thiol with a carboxylic acid using a dehydrating agent. wikipedia.org Another prevalent route is the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org For stepronin specifically, the synthesis would involve the reaction between 2-mercaptopropionylglycine and a derivative of thiophene-2-carboxylic acid.

The development of prodrugs is a key strategy to improve the pharmacokinetic profile of a parent drug. google.com In the context of stepronin, a prodrug approach could mask the reactive thiol group, potentially enhancing stability and absorption. google.comresearchgate.net For instance, creating nitric oxide-releasing prodrugs has been explored for various therapeutic agents, a strategy that could be applicable to stepronin to combine its mucolytic activity with the biological actions of nitric oxide. google.com The general principle of prodrug synthesis involves chemically modifying the active drug in such a way that the modification is cleaved in vivo to release the parent drug. nih.gov

Development of Stepronin Analogues and Derivatives

The development of analogues and derivatives of stepronin is a critical area of research aimed at improving its efficacy and physicochemical properties. This involves modifying the core structure to understand its relationship with biological activity and to design novel compounds with enhanced therapeutic potential.

Structure-Activity Relationship (SAR) Studies on Derivative Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For stepronin derivatives, SAR studies would systematically alter different parts of the molecule, such as the thiophene (B33073) ring, the propionylglycine side chain, or the thioester linkage, and evaluate the impact on mucolytic efficacy. patsnap.comnih.gov For example, a study on diflunisal, an FDA-approved drug, and its derivatives highlighted how structural modifications could significantly improve the inhibitory concentration (IC50) values against a specific enzyme. patsnap.com Such studies provide a roadmap for designing more potent and selective stepronin analogues.

Synthesis of Bioisosteric Compounds and Novel Chemical Scaffolds

Bioisosterism involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the drug's activity or reducing its toxicity. drughunter.com For stepronin, the thioester group is a key target for bioisosteric replacement due to its potential metabolic instability. nih.gov

One promising bioisostere for thioesters is the 3-sulfanyl-oxetane moiety. nih.govd-nb.info Oxetane (B1205548) sulfides are considered suitable replacements because they share similar shapes and electronic properties with thioesters but lack the electrophilic center, which could lead to improved stability. nih.govd-nb.info Research has shown that replacing a thioester with an oxetane sulfide (B99878) can lower lipophilicity, a desirable property for drug development. nih.govd-nb.info The synthesis of these bioisosteres can be achieved through methods like the lithium-catalyzed alkylation of thiols with oxetanols. d-nb.info

Table 1: Comparison of Physicochemical Properties of a Thioester and its Oxetane Sulfide Bioisostere

CompoundFunctional GroupLogDPermeabilityClearance
Compound AThioesterHighModerateHigh
Compound BOxetane SulfideLower by ~1 Log unitExploredExplored

This table is illustrative and based on general findings from bioisosteric replacement studies. d-nb.info

Strategies for Enhancing Chemical Stability and Bioavailability of Thioester-Containing Compounds

Thioesters are known to be more reactive than their ester counterparts, which can limit their metabolic stability. nih.gov Several strategies can be employed to enhance the chemical stability and bioavailability of thioester-containing compounds like stepronin.

One approach is to introduce stabilizing structural elements. For instance, computational studies have shown that an adjacent thioester can provide apical-directed stabilization to certain heterocyclic structures through through-space interactions. acs.org While not directly applicable to stepronin's open-chain structure, this principle highlights how intramolecular interactions can influence stability.

Another key strategy is to increase the lipophilicity of the compound to improve absorption. researchgate.net The synthesis of thioester prodrugs using lipophilic carriers, such as fatty acids, has been shown to enhance the bioavailability of compounds like N-acetylcysteine (NAC) by increasing absorption and minimizing first-pass metabolism. researchgate.net The sodium salt form of stepronin itself suggests a strategy to improve water solubility, which can also impact bioavailability. ontosight.ai

Furthermore, the formulation of the drug can be modified. Modified-release compositions using hydrophilic polymers can prolong the release of highly water-soluble drugs, which could be a relevant strategy for stepronin sodium. google.com

Process Chemistry Research and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. Process chemistry research focuses on developing safe, efficient, and cost-effective synthetic routes that are amenable to scale-up. For thioester synthesis, this involves optimizing reaction conditions, such as temperature and pressure, and selecting appropriate catalysts and solvents. wikipedia.orgacs.org For example, research on the hydrogenation of thioesters has identified optimal conditions using specific ruthenium complexes as catalysts. acs.org

Sustainable chemistry principles are also increasingly important. The use of safer coupling reagents and greener solvents, such as cyclopentanone, in thioester synthesis has been reported. wikipedia.org During scale-up, factors such as heat transfer, mixing, and purification methods become critical and require careful engineering consideration to ensure consistent product quality and yield.

Analytical and Bioanalytical Methodologies for Stepronin Sodium Research

Chromatographic and Spectroscopic Techniques for Quantitative Analysis

Quantitative analysis of Stepronin (B1681139) sodium relies on a combination of chromatographic and spectroscopic methods to ensure purity, confirm its structure, and measure its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Stepronin sodium and quantifying it in pharmaceutical formulations. A reverse-phase HPLC method is typically employed for this purpose. The separation is achieved on a C18 column, which is a nonpolar stationary phase. The mobile phase generally consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter that is optimized to ensure the proper ionization state of this compound for good peak shape and retention. Detection is commonly performed using a UV detector, as the thiophene (B33073) ring in the this compound structure absorbs UV light. The selection of the detection wavelength is based on the UV spectrum of the compound to achieve maximum sensitivity.

For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. This calibration curve is then used to determine the concentration of this compound in unknown samples. Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust.

Table 1: Representative HPLC Parameters for this compound Analysis

Parameter Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:0.02M Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL

| Temperature | Ambient |

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of this compound. ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the protons of the thiophene ring, the propionyl group, and the glycine (B1666218) moiety. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. nih.gov In a typical mass spectrum, a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) would be observed, confirming the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation of the molecular ion. By analyzing the fragment ions, the different structural components of this compound can be identified, further confirming its structure.

Table 2: Predicted Key Spectroscopic Data for this compound

Technique Predicted Observations
¹H NMR Signals for thiophene, propionyl, and glycine protons
¹³C NMR Resonances for all carbon atoms in the structure

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Spectrofluorimetry is a highly sensitive technique that can be used to measure the effect of this compound on the activity of enzymes like elastase. Elastase is a protease that can degrade elastin, a key protein in the extracellular matrix. In inflammatory conditions of the airways, elastase is released from neutrophils and can contribute to tissue damage. The effect of this compound on elastase activity can be assessed using a fluorogenic substrate. A common substrate for elastase is N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin. In the presence of elastase, this substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC release, which is directly proportional to the elastase activity, can be monitored by measuring the increase in fluorescence intensity over time at an appropriate excitation and emission wavelength pair (e.g., excitation at 380 nm and emission at 460 nm). To test the inhibitory effect of this compound, the enzyme is pre-incubated with various concentrations of the compound before the addition of the substrate. A decrease in the rate of fluorescence increase would indicate inhibition of elastase activity.

Table 3: Typical Parameters for a Spectrofluorimetric Elastase Assay

Parameter Description
Enzyme Human Neutrophil Elastase
Substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin
Excitation Wavelength ~380 nm
Emission Wavelength ~460 nm

| Measurement | Kinetic measurement of fluorescence intensity over time |

Molecular Biological Techniques for Target and Pathway Analysis

To understand the mechanism of action of a compound like this compound, it is essential to investigate its effects on gene and protein expression within relevant biological pathways.

Gene Expression Analysis (e.g., qRT-PCR, Northern Blotting)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive method for quantifying mRNA levels of specific genes. This technique allows researchers to determine if a compound upregulates or downregulates the expression of genes involved in a particular cellular process. Northern blotting is another technique used to study gene expression by detecting specific RNA sequences in a sample.

A thorough review of existing research reveals no specific studies that have utilized qRT-PCR or Northern blotting to analyze changes in gene expression induced by this compound. Such studies would be invaluable in identifying the molecular targets and pathways affected by this compound.

Protein Expression and Modification Analysis (e.g., Western Blotting)

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It can be used to assess whether a compound alters the expression levels of target proteins or affects their post-translational modifications, such as phosphorylation or cleavage.

As with gene expression analysis, there is a lack of published research detailing the use of Western blotting to investigate the effects of this compound on protein expression or modification. This represents a significant gap in understanding its molecular mechanism of action.

Computational Chemistry Approaches in this compound Research

Computational chemistry provides powerful tools for predicting and analyzing the interactions between a small molecule and its biological targets, thereby guiding drug design and repurposing efforts.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Molecular dynamics simulations can then be used to study the stability and dynamics of the ligand-receptor complex over time. These methods are instrumental in understanding the binding affinity and mode of interaction at the molecular level.

No specific molecular docking or dynamics simulation studies focused on this compound were identified in the available literature. Such studies would be crucial for identifying potential protein targets and elucidating the structural basis of its activity.

Pharmacophore Modeling for Drug Design and Repurposing

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen large compound libraries for molecules with similar features, aiding in drug design and repurposing.

There are currently no published studies that describe the development of a pharmacophore model for this compound or its use in virtual screening for drug design or repurposing.

Untargeted Metabolomics Analysis (e.g., using UPLC-MS) for Broader Biological Impact

Untargeted metabolomics serves as a powerful, hypothesis-generating approach to comprehensively capture a snapshot of the metabolome in a biological system. This methodology is particularly suited for elucidating the broader biological impacts of a pharmacological agent like this compound beyond its primary mechanism of action. By employing high-resolution analytical platforms such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), researchers can simultaneously measure and compare thousands of low-molecular-weight metabolites, providing a detailed fingerprint of cellular and systemic responses to the drug.

The primary rationale for applying untargeted metabolomics to this compound research stems from its multifaceted biological activities. While clinically recognized as a mucolytic agent, stepronin also possesses antioxidant and potential immunomodulatory properties, largely attributed to its free thiol (-SH) group. patsnap.comnih.govcreative-proteomics.com An untargeted approach allows for a holistic investigation into how these properties influence global metabolic pathways, potentially uncovering novel mechanisms of action, identifying biomarkers of efficacy or response, and revealing unforeseen effects on cellular metabolism.

Detailed Research Applications

A hypothetical untargeted metabolomics study on this compound would typically involve the analysis of biological samples (e.g., plasma, urine, or specific tissue extracts) from preclinical models or human subjects before and after administration of the compound. The high separation efficiency of UPLC combined with the sensitivity and selectivity of mass spectrometry enables the detection of a wide array of metabolites from diverse chemical classes.

The research focus would be on identifying metabolites that are significantly up- or down-regulated following exposure to this compound. Subsequent bioinformatic analysis would aim to map these altered metabolites to specific biochemical pathways. Given stepronin's chemical nature as a thiol-containing compound, key areas of investigation would include:

Redox Homeostasis: Assessing changes in metabolites related to oxidative stress and antioxidant defense systems. This would involve monitoring levels of glutathione (B108866), cysteine, and their oxidized counterparts, as well as other markers of cellular redox state. mdpi.comnih.gov

Inflammatory Pathways: Examining alterations in metabolites involved in inflammation, such as eicosanoids or specific amino acid catabolites, to better understand its immunomodulatory effects. patsnap.com

Energy Metabolism: Investigating impacts on central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid oxidation, to determine if the drug affects cellular energy production.

Amino Acid Metabolism: Profiling changes in amino acid concentrations, which could provide insights into protein synthesis, degradation, and other cellular processes influenced by the drug.

Illustrative Research Findings

While specific metabolomics data for this compound is not available in published literature, the following tables represent the type of detailed findings that such a study could generate. These examples are for illustrative purposes to demonstrate the data output of an untargeted metabolomics analysis.

Table 1: Hypothetical Significantly Altered Metabolites in Plasma Following this compound Administration (Illustrative Example)
MetaboliteFold ChangeP-valuePutative Identification Confidence
Glutathione (GSH)1.80.005High (MS/MS match)
Cysteine1.50.012High (MS/MS match)
Pyroglutamate (B8496135)-1.60.009Medium (Mass match)
Alanine-1.40.021High (MS/MS match)
Xanthine (B1682287)-1.70.003High (MS/MS match)

The data in Table 1 hypothetically suggests that this compound administration could lead to an increase in key thiol-containing antioxidants like glutathione and cysteine, reflecting an enhancement of the cellular antioxidant capacity. The decrease in pyroglutamate and xanthine could indicate modulation of amino acid metabolism and purine (B94841) pathways, respectively.

Further analysis would involve mapping these individual metabolites to broader biological pathways to understand the systemic impact.

Table 2: Hypothetical Metabolic Pathway Analysis Results (Illustrative Example)
Pathway NameImpact Score-log10(P-value)Altered Metabolites
Glutathione Metabolism0.453.5Glutathione, Cysteine, Pyroglutamate
Alanine, Aspartate and Glutamate Metabolism0.212.8Alanine, Glutamate
Purine Metabolism0.152.5Xanthine, Hypoxanthine
Cysteine and Methionine Metabolism0.122.1Cysteine, Methionine

The pathway analysis in Table 2 would suggest that the most significantly impacted pathway is Glutathione Metabolism, which aligns with the known antioxidant properties of thiol-containing drugs. nih.gov By providing a global view of metabolic changes, untargeted UPLC-MS analysis can thus generate new, testable hypotheses about the broader biological effects of this compound, guiding future research into its full therapeutic potential.

Future Research Directions and Translational Perspectives for Stepronin Sodium

Elucidating Novel Molecular Targets and Signaling Pathways

The established mechanism of stepronin (B1681139) involves the cleavage of disulfide bonds in mucus, which makes it less viscous and easier to expel. drugbank.comontosight.ai This action classifies it as a mucolytic agent that facilitates the clearance of respiratory secretions. nih.govontosight.ai Beyond this primary function, research suggests other potential molecular interactions that warrant deeper investigation. For instance, in vitro studies have indicated that stepronin may inhibit airway secretion by reducing chloride (Cl⁻) secretion from epithelial cells and curbing mucus glycoprotein (B1211001) release from submucosal glands. medchemexpress.com

Furthermore, pharmacological classifications have associated stepronin with potential immunosuppressive and antiviral activities, although the specific signaling pathways governing these effects remain largely undefined. nih.gov These classifications suggest that stepronin might influence immune cell function or interfere with viral processes, opening up avenues for research in immunology and virology. nih.gov The thiol group is central to its activity, participating in thiol-disulfide exchange reactions that depolymerize mucin oligomers. farmayala.comnih.gov Future studies could focus on identifying specific protein targets beyond mucins, such as cell surface receptors or intracellular enzymes, whose functions are modulated by their redox state. Elucidating these novel interactions could reposition stepronin for diseases characterized by inflammation or oxidative stress, expanding its therapeutic potential beyond its role as a mucolytic.

Designing Advanced Stepronin Sodium Analogues with Enhanced Selectivity

The development of this compound analogues offers a promising strategy to enhance its therapeutic efficacy and selectivity. Drawing inspiration from research on similar thiol-containing drugs, such as tiopronin (B1683173), medicinal chemists can explore systematic structural modifications. nih.gov One approach involves altering the amino acid backbone of the molecule; for example, replacing the glycine (B1666218) component of a related compound with other amino acids like alanine, valine, or serine has been shown to modulate biological activity and selectivity. nih.gov

Another design strategy focuses on modifying the reactive thiol group to fine-tune its nucleophilicity and steric accessibility, potentially leading to enhanced potency in cleaving mucin disulfide bonds. Research into next-generation mucolytics, such as novel thiol-containing polymers, aims to create agents with superior mucolytic activity compared to established drugs. researchgate.netrsc.org Analogues could also be designed to improve antioxidant capabilities. Many thiol-based compounds can support endogenous antioxidant systems, such as glutathione (B108866) (GSH), by either directly scavenging reactive oxygen species or providing a cysteine precursor for GSH synthesis. nih.gov By optimizing the structure of this compound, it may be possible to create advanced analogues with a superior ability to replenish cellular GSH levels, offering enhanced protection in conditions associated with high oxidative stress. nih.gov The design of stable linkers to conjugate the thiol moiety to other bioactive molecules also represents a viable path for creating novel, targeted drug derivatives. chemrxiv.org

Developing In Vitro and Ex Vivo Models for Broader Therapeutic Area Exploration

To explore the full therapeutic potential of this compound and its future analogues, the development and application of sophisticated in vitro and ex vivo models are essential. mdpi.com For characterizing mucolytic and expectorant activity, established models include the use of an egg white solution with a viscometer to measure changes in viscosity, which mimics the biochemical properties of airway mucus. innovareacademics.in Additionally, cell-based assays using mucus-hypersecreting cell lines, such as BEAS-2B human bronchial epithelial cells, can quantify the inhibition of mucin (e.g., MUC5AC) expression. mdpi.com

To investigate its antioxidant properties, in vitro assays like the inhibition of hyaluronic acid degradation or lipid peroxidation assays in isolated mitochondria can be employed. nih.gov For broader respiratory applications, advanced models that more closely mimic human lung physiology are crucial. nih.gov These include air-liquid interface (ALI) cultures of primary human bronchial epithelial cells, which can be stimulated with agents like cigarette smoke extract to model inflammatory conditions such as COPD. frontiersin.orgnih.gov Ex vivo models using excised tissues, such as bovine or porcine nasal mucosa, are valuable for studying drug permeation and absorption for potential intranasal delivery routes. mdpi.comresearchgate.net The use of such biorelevant models allows for the screening and characterization of stepronin's effects in a context that better predicts in vivo outcomes, facilitating its exploration in new therapeutic areas like chronic inflammatory airway diseases. nih.gov

Exploring Combination Therapies with this compound in Preclinical Settings

The unique properties of this compound make it a strong candidate for preclinical evaluation in combination therapies. Its mucolytic action, which thins mucus, could enhance the penetration and efficacy of other drugs at sites of infection or inflammation. farmayala.com For instance, in bacterial lung infections, stepronin could be co-administered with antibiotics. By breaking down the mucus matrix and potentially disrupting biofilms, it may allow antibiotics to reach bacteria more effectively, a strategy that has shown promise with other thiol-based drugs like erdosteine. farmayala.com

The antioxidant nature of thiols provides a rationale for combining stepronin with other agents in diseases driven by oxidative stress. acs.org Preclinical models of neurodegenerative diseases or certain cancers could be used to test for synergistic effects when stepronin is paired with chemotherapeutics or neuroprotective agents. frontiersin.orgnih.gov For example, studies have shown that combining different types of antioxidants or an antioxidant with a targeted therapy can be more effective than monotherapy. acs.orgfrontiersin.org Furthermore, given that stepronin may have immunosuppressive activities, preclinical studies could explore combinations with other immunomodulators. drugbank.com Such studies would be crucial to determine if these combinations result in synergistic therapeutic effects or if they mitigate potential adverse interactions, thereby defining a safer and more effective clinical application. drugbank.com

Computational Predictive Modeling for Polypharmacology and Drug Repositioning

Computational modeling offers a powerful, cost-effective approach to unlock the full therapeutic potential of this compound through polypharmacology and drug repositioning. nih.govcore.ac.uk Polypharmacology, the concept that a single drug can interact with multiple targets, provides a framework for discovering new uses for existing medicines. nih.gov Computational techniques can predict these "off-target" interactions by screening stepronin against vast libraries of biological targets. nih.gov

Methods such as molecular docking can simulate the binding of stepronin's thiol group to the active sites of various enzymes and receptors, identifying novel molecular partners. nih.govacs.org This is particularly relevant for predicting interactions with proteins whose function is sensitive to redox modulation. Furthermore, systems biology approaches that analyze changes in gene expression signatures following drug treatment can help reposition stepronin. nih.gov By comparing the genetic or protein expression patterns induced by stepronin with the signatures of various diseases, researchers can generate hypotheses about new therapeutic indications. researchgate.net For example, if stepronin's signature counteracts the signature of an inflammatory or fibrotic disease, it would provide a strong rationale for further preclinical testing. These in silico methods can accelerate the identification of new applications for stepronin, guiding laboratory research and expanding its clinical horizons far beyond its current use. nih.govresearchgate.net

Q & A

Q. What are the standard in vitro assays for evaluating the biological activity of Stepronin sodium, and how should researchers control for cytotoxicity in these experiments?

  • Methodological Answer : Researchers commonly employ enzyme inhibition assays (e.g., measuring IC50 values) or cell viability assays (e.g., MTT or ATP-based assays) to evaluate this compound's activity. To control for cytotoxicity, parallel experiments using non-target cell lines or primary cells should be conducted. Dose-response curves must include a vehicle control and a positive control (e.g., a known inhibitor). Cytotoxicity thresholds should be established using lactate dehydrogenase (LDH) release assays or propidium iodide staining .

Q. How can researchers determine the optimal dosage range of this compound for preclinical studies?

  • Methodological Answer : Optimal dosage is determined through iterative dose-ranging studies in relevant in vivo models (e.g., rodent pharmacokinetic studies). Factors include bioavailability, half-life, and tissue distribution. Researchers should use allometric scaling from in vitro effective concentrations (e.g., IC50) to in vivo doses, adjusting for species-specific metabolic differences. Pilot studies with 3–5 dosage levels (spanning sub-therapeutic to supra-therapeutic ranges) are critical to identify the therapeutic window .

Advanced Research Questions

Q. How should researchers address discrepancies in reported efficacy of this compound across different experimental models (e.g., cell lines vs. animal models)?

  • Methodological Answer : Discrepancies may arise from model-specific factors (e.g., genetic variability in cell lines, metabolic differences in animals). Researchers should:
  • Perform comparative transcriptomic or proteomic profiling to identify pathway-specific variations.
  • Validate findings using orthogonal methods (e.g., CRISPR knockdown in resistant models).
  • Conduct meta-analyses of existing literature to assess confounding variables (e.g., solvent used, exposure duration) .
    Table 1 : Common Confounders in Cross-Model Efficacy Studies
FactorCell Line ImpactAnimal Model ImpactMitigation Strategy
Metabolic ActivationLimited (e.g., no CYP450)High (liver metabolism)Use metabolically competent cells or liver S9 fractions
Exposure TimeShort-term (24–72 hrs)Long-term (weeks)Align exposure protocols

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in heterogeneous sample populations?

  • Methodological Answer : Mixed-effects models or generalized estimating equations (GEEs) are suitable for heterogeneous populations. Researchers should account for clustering (e.g., batch effects) and covariates (e.g., age, genetic background). Non-linear regression (e.g., sigmoidal curves) should be applied to dose-response data, with bootstrapping to estimate confidence intervals. Sensitivity analyses (e.g., leave-one-out validation) ensure robustness .

Q. How can researchers ensure reproducibility when replicating this compound studies with conflicting results?

  • Methodological Answer : Reproducibility requires rigorous documentation of:
  • Experimental Conditions : Temperature, pH, solvent concentration (e.g., DMSO ≤0.1%).
  • Batch Variability : Use standardized reagents (e.g., cell lines with authenticated STR profiles).
  • Data Transparency : Share raw datasets (e.g., via repositories like Zenodo) and code for analysis.
    Contradictory findings should be reconciled through collaborative inter-laboratory studies, as outlined in open science frameworks .

Methodological Guidelines Table

Table 2 : Key Considerations for Designing this compound Studies

Research PhaseCritical FactorsEvidence-Based Guidance
Experimental Design Model selection, controls, dosing regimenAlign with species-specific pharmacokinetics
Data Collection Assay sensitivity, instrumentation calibrationValidate methods with reference standards
Data Analysis Statistical power, outlier managementPredefine exclusion criteria to avoid bias
Reporting Limitations, generalizabilityDiscuss external validity (e.g., translation to human trials)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.